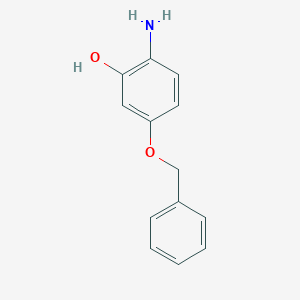

2-Amino-5-(benzyloxy)phenol

Descripción general

Descripción

2-Amino-5-(benzyloxy)phenol is a chemical compound with the molecular formula C13H13NO2 and a molecular weight of 215.25 .

Molecular Structure Analysis

The InChI code for 2-Amino-5-(benzyloxy)phenol is1S/C13H13NO2/c14-12-7-6-11(8-13(12)15)16-9-10-4-2-1-3-5-10/h1-8,15H,9,14H2 . This indicates the presence of 13 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms in the molecule. Physical And Chemical Properties Analysis

2-Amino-5-(benzyloxy)phenol has a molecular weight of 215.25 .Aplicaciones Científicas De Investigación

Anticancer Drug Design

2-Amino-5-(benzyloxy)phenol: is a compound that can be incorporated into purine and pyrimidine derivatives, which have shown significant potential in anticancer drug design. These derivatives have been effective against various cancer types by targeting specific receptor proteins. The structure-activity relationship studies indicate that certain fragments or groups within these compounds are essential for enhanced anticancer activities .

Organic Synthesis Intermediate

This compound serves as an intermediate in organic synthesis, particularly in the synthesis of more complex molecules. Its benzyloxy group can be a protective group for phenols, which can later be deprotected to reveal the active hydroxyl group for further chemical reactions .

Enzyme Inhibitor Development

The structural features of 2-Amino-5-(benzyloxy)phenol make it suitable for the development of enzyme inhibitors. For instance, it can be used in the synthesis of β-lactamase inhibitors, which are crucial in combating antibiotic resistance .

Direcciones Futuras

Phenolic compounds, including 2-Amino-5-(benzyloxy)phenol, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . They are also important in various industries, including plastics, adhesives, and coatings, and have applications as antioxidants, ultraviolet absorbers, and flame retardants . The development of efficient methods for their synthesis and modern, accurate methods for their detection and analysis will continue to be an area of focus .

Mecanismo De Acción

Target of Action

It’s known that this compound is used in the synthesis of various organic compounds , suggesting that it may interact with a wide range of molecular targets.

Mode of Action

It’s known to be used in suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound may interact with its targets through the formation of carbon-carbon bonds.

Biochemical Pathways

It’s known that phenolic compounds, which include 2-amino-5-(benzyloxy)phenol, are involved in various biosynthetic pathways . These pathways include the shikimate pathway for the biosynthesis of phenolic acids, the biosynthesis of chlorogenic acids, stilbenes, coumarins, and flavonoids .

Pharmacokinetics

The compound’s use in suzuki–miyaura coupling suggests that it may have a relatively stable and environmentally benign nature , which could impact its bioavailability.

Result of Action

Its use in the synthesis of various organic compounds suggests that it may have a wide range of effects at the molecular and cellular levels.

Action Environment

Its use in suzuki–miyaura coupling , a process known for its mild and functional group tolerant reaction conditions , suggests that it may be relatively stable under a variety of environmental conditions.

Propiedades

IUPAC Name |

2-amino-5-phenylmethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c14-12-7-6-11(8-13(12)15)16-9-10-4-2-1-3-5-10/h1-8,15H,9,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOJGECMCKLYLDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-(benzyloxy)phenol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Aminophenyl)amino]ethanol](/img/structure/B112675.png)

![3-[3-(benzyloxy)phenyl]-1H-pyrazol-5-amine](/img/structure/B112693.png)